1-Ethyl-3-methylimidazolium L-(+)-lactate
Overview
Description
1-Ethyl-3-methylimidazolium L-(+)-lactate is an ionic liquid that has garnered significant interest due to its unique properties and potential applications in various fields. Ionic liquids are salts that are liquid at or near room temperature, and they are known for their low volatility, high thermal stability, and excellent solvation properties. The combination of the 1-ethyl-3-methylimidazolium cation with the L-(+)-lactate anion results in a compound that exhibits these desirable characteristics, making it useful in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methylimidazolium L-(+)-lactate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with L-(+)-lactic acid. The reaction is carried out in an aqueous medium, and the product is isolated by removing the solvent under reduced pressure. The reaction conditions are generally mild, with the temperature maintained at around 60-80°C to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve additional steps such as crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methylimidazolium L-(+)-lactate can undergo various chemical reactions, including:
Oxidation: The lactate anion can be oxidized to produce pyruvate.
Reduction: The imidazolium cation can participate in reduction reactions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides are typically employed.
Major Products
Oxidation: Pyruvate is a major product.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium compounds.
Scientific Research Applications
1-Ethyl-3-methylimidazolium L-(+)-lactate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve a wide range of compounds and its catalytic properties.
Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to solubilize pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism by which 1-ethyl-3-methylimidazolium L-(+)-lactate exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions and hydrogen bonding. The lactate anion can participate in metabolic pathways, such as the conversion to pyruvate in biological systems. These interactions and pathways contribute to the compound’s effectiveness in its various applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Ethyl-3-methylimidazolium L-(+)-lactate is unique due to the presence of the lactate anion, which imparts biocompatibility and the ability to participate in metabolic pathways. This distinguishes it from other 1-ethyl-3-methylimidazolium salts, which may not have the same level of biocompatibility or metabolic activity.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;(2S)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3H6O3/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCLZEKYUQKDAL-WNQIDUERSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370178 | |
Record name | EMIM Lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878132-19-5 | |
Record name | EMIM Lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium L-(+)-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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